Vinflunine

Tubulin Binding Affinity Sedimentation Velocity Vinca Alkaloid Comparator

Vinflunine is a third-generation bi-fluorinated vinca alkaloid with 3–16-fold lower tubulin affinity than vinorelbine and minimal P-gp substrate behavior, making it a critical comparator in MDR resistance screening. It remains the only vinca alkaloid with Phase III survival benefit in platinum-refractory urothelial carcinoma (median OS 6.9 months). Procurement supports in vivo efficacy studies in renal (RXF944LX), SCLC (NCI-H69), and pancreatic (PAXF546) xenografts, as well as neuropathy-risk-sensitive populations.

Molecular Formula C45H54F2N4O8
Molecular Weight 816.9 g/mol
CAS No. 162652-95-1
Cat. No. B192657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinflunine
CAS162652-95-1
SynonymsJavlor
vinflunine
Molecular FormulaC45H54F2N4O8
Molecular Weight816.9 g/mol
Structural Identifiers
SMILESCCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C
InChIInChI=1S/C45H54F2N4O8/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3/t26?,27-,36+,37-,38-,42-,43-,44+,45+/m1/s1
InChIKeyNMDYYWFGPIMTKO-GKTGNXALSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinflunine CAS 162652-95-1: Third-Generation Fluorinated Vinca Alkaloid with Quantifiable Differentiation from Vinorelbine


Vinflunine is a third-generation, bi-fluorinated vinca alkaloid synthesized from vinorelbine via superacidic chemistry [1]. It is a microtubule inhibitor that binds to the vinca domain on tubulin, suppressing microtubule dynamic instability and inducing cell cycle arrest [2]. Clinically, it is EMA-approved as a second-line monotherapy for advanced or metastatic urothelial carcinoma after platinum-based therapy failure [3]. The compound exhibits a unique pharmacological fingerprint—a quantitatively weaker tubulin interaction, distinct spiral morphology, and a differentiated resistance profile relative to its parent compound vinorelbine and classic vinca alkaloids [4].

Why Vinflunine CAS 162652-95-1 Cannot Be Substituted with Vinorelbine or Other Vinca Alkaloids: A Data-Driven Rationale


Despite belonging to the same vinca alkaloid class, vinflunine exhibits quantifiable differences in tubulin binding affinity, polymer induction, P-glycoprotein substrate behavior, and resistance induction potency that preclude simple interchangeability [1]. Vinflunine demonstrates 3–16-fold lower overall affinity for tubulin and induces smaller spiral polymers compared with vinorelbine [2]. It requires 3- to 17-fold higher concentrations to achieve cellular effects comparable to vincristine, vinblastine, or vinorelbine [3]. Moreover, vinflunine is a far less potent inducer of P-glycoprotein-mediated resistance than vinorelbine, and MDR tumor cell lines prove generally less cross-resistant to vinflunine relative to other vinca alkaloids [4]. These differences in fundamental pharmacodynamic and resistance parameters directly impact clinical dosing, toxicity profile, and patient selection, underscoring that vinflunine is not a generic replacement for vinorelbine or any other vinca alkaloid.

Vinflunine CAS 162652-95-1: Product-Specific Quantitative Differentiation Evidence vs. Vinorelbine, Vincristine, and Vinblastine


Tubulin Binding Affinity: Vinflunine Exhibits 3–16-Fold Lower Overall Affinity for Tubulin Compared to Vinorelbine

In a direct head-to-head comparison using sedimentation velocity, vinflunine demonstrates a 3–16-fold lower overall affinity for porcine brain tubulin compared to the parent compound vinorelbine [1]. Additionally, a broader comparative study classified tubulin binding capacity as vincristine > vinblastine > vinorelbine > vinflunine, with vinflunine exhibiting the weakest binding among all tested vinca alkaloids [2].

Tubulin Binding Affinity Sedimentation Velocity Vinca Alkaloid Comparator

Cellular Potency Differential: Vinflunine Requires 3- to 17-Fold Higher Concentrations to Achieve Effects Comparable to Other Vinca Alkaloids

In vitro cytotoxicity assays revealed that vinflunine induces G2+M arrest, mitotic accumulation, and reduction of the interphase microtubular network at concentrations 3- to 17-fold higher than those required for vincristine, vinblastine, or vinorelbine to achieve comparable cellular effects [1]. Despite this, vinflunine and the other vincas all inhibit microtubule assembly at micromolar concentrations [1].

Cellular IC50 Microtubule Network Disruption Vinca Alkaloid Comparator

Multidrug Resistance Profile: MDR Tumor Cell Lines Are Generally Less Cross-Resistant to Vinflunine Compared to Other Vinca Alkaloids

In vivo and in vitro studies with murine P388 and human MDR tumor cell lines demonstrate that while vinflunine participates in P-glycoprotein (Pgp)-mediated multidrug resistance (MDR), tumor cell lines selected for resistance or naturally overexpressing Pgp proved generally less cross-resistant to vinflunine relative to other vinca alkaloids [1]. Furthermore, vinflunine is a far less potent inducer of Pgp-mediated resistance than vinorelbine [2].

P-glycoprotein Multidrug Resistance Cross-Resistance Profiling

In Vivo Antitumor Superiority: Vinflunine Demonstrates Higher Response Rates than Vinorelbine in Human Tumor Xenograft Models

In a panel of human tumor xenografts, vinflunine showed superior overall antitumor activity relative to vinorelbine [1]. Specifically, vinflunine achieved an overall response rate of 64% across evaluated xenograft models, with high activity against RXF944LX (renal) and NCI-H69 (small cell lung cancer) xenografts, and moderate activity against PAXF546 (pancreatic), PC-3 (prostate), and TC37 (head and neck) tumors [1]. Preclinical studies further documented definite superiority over vinorelbine in every tumor model evaluated in terms of both survival prolongation and tumor growth inhibition [2].

Human Tumor Xenografts In Vivo Efficacy Antitumor Activity

Clinical Overall Survival Benefit: Vinflunine Plus Best Supportive Care Extends Median OS by 2.3 Months vs. BSC Alone in Platinum-Refractory Urothelial Carcinoma

In a pivotal Phase III trial of 370 patients with advanced urothelial carcinoma progressing after platinum-based chemotherapy, vinflunine plus best supportive care (BSC) demonstrated a median overall survival (OS) of 6.9 months versus 4.6 months for BSC alone in the intent-to-treat (ITT) population [1]. The difference was statistically significant in the eligible patient population. A meta-analysis of 2,255 vinflunine-treated patients with urothelial carcinoma reported a pooled overall response rate of 21% (complete response 1%, partial response 18%) [2].

Phase III Clinical Trial Overall Survival Urothelial Carcinoma

Neurotoxicity Differentiation: Vinflunine Induces Shorter Spiral Polymers and Demonstrates Fewer Clinical Reports of Severe Neuropathy Compared to Vincristine

Biophysical studies demonstrate that vinflunine induces smaller spiral polymers with shorter relaxation times compared to vinorelbine, vinblastine, and vincristine, consistent with induction of the shortest spirals among vinca alkaloids [1]. This molecular signature is hypothesized to correlate with reduced clinical neurotoxicity [1]. Clinically, vinflunine is characterized by fewer reported cases of neurotoxicity compared to vincristine, with no severe neuropathy reported in key Phase II trials [2]. In the pivotal urothelial carcinoma trial, grade 3-4 adverse events included neutropenia (50%), fatigue (19%), and constipation (16%), but neuropathy was not a prominent dose-limiting toxicity [3].

Neurotoxicity Peripheral Neuropathy Vinca Alkaloid Safety

Optimal Procurement Scenarios for Vinflunine CAS 162652-95-1 Based on Verified Differential Evidence


Preclinical Research in P-glycoprotein-Mediated Multidrug Resistance Models

Given that MDR tumor cell lines are generally less cross-resistant to vinflunine relative to other vinca alkaloids [1], and vinflunine is a far less potent inducer of Pgp-mediated resistance than vinorelbine [2], researchers investigating MDR mechanisms or screening compounds in Pgp-overexpressing models should procure vinflunine as a comparator agent to assess differential resistance profiles. This scenario is particularly relevant for programs developing next-generation agents designed to overcome vinca alkaloid resistance.

Second-Line Therapy Development for Platinum-Refractory Urothelial Carcinoma

Vinflunine is the only vinca alkaloid with Phase III evidence demonstrating a survival benefit in platinum-refractory advanced urothelial carcinoma (median OS 6.9 months vs. 4.6 months for BSC alone) [1]. Procurement is indicated for clinical trial supply or compassionate use programs targeting this specific patient population, where no other vinca alkaloid has demonstrated equivalent efficacy. Combination regimens with methotrexate or capecitabine are also under investigation [2].

Neurotoxicity-Sensitive Research or Clinical Settings

Vinflunine's biophysical property of inducing the shortest spiral polymers among vinca alkaloids [1] and its clinical profile of reduced neuropathy compared to vincristine [2] make it the preferred vinca alkaloid for procurement in studies involving patients with pre-existing peripheral neuropathy, in pediatric research where long-term neurotoxicity is a concern, or in any research program seeking a microtubule inhibitor with a more favorable neurological safety margin.

Comparative In Vivo Efficacy Studies in Renal, Small Cell Lung, and Pancreatic Xenografts

Vinflunine demonstrated superior overall antitumor activity relative to vinorelbine in human tumor xenografts, with high activity specifically in RXF944LX (renal) and NCI-H69 (small cell lung cancer) models, and moderate activity in PAXF546 (pancreatic) xenografts [1]. Researchers conducting in vivo efficacy studies in these tumor types should procure vinflunine rather than vinorelbine to maximize the likelihood of detecting antitumor signals and to align with the compound's established preclinical activity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vinflunine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.